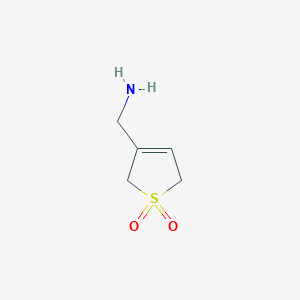
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that features a benzotriazole ring substituted with a bromine atom and a thiolane group. Benzotriazoles are known for their applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.
Thiolane Substitution: The thiolane group can be introduced via nucleophilic substitution using thiolane derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromine atom or the benzotriazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated products, reduced benzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Applications De Recherche Scientifique
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole may find applications in:
Chemistry: As a building block for more complex molecules, corrosion inhibitors, and UV stabilizers.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a pharmaceutical intermediate or active compound.
Industry: Utilization in materials science, particularly in polymers and coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. For instance:
Corrosion Inhibition: The compound may adsorb onto metal surfaces, forming a protective layer that prevents oxidation.
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without bromine or thiolane substitution.
6-bromo-1H-1,2,3-benzotriazole: Lacks the thiolane group.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: Lacks the bromine atom.
Uniqueness
6-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the presence of both bromine and thiolane groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10BrN3S |
|---|---|
Poids moléculaire |
284.18 g/mol |
Nom IUPAC |
6-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-7-1-2-9-10(5-7)14(13-12-9)8-3-4-15-6-8/h1-2,5,8H,3-4,6H2 |
Clé InChI |
FVSJHFKYSLAQED-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC1N2C3=C(C=CC(=C3)Br)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





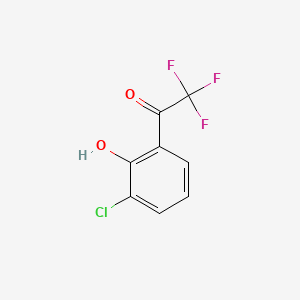

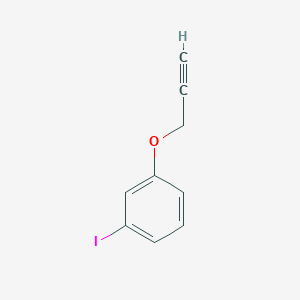
![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
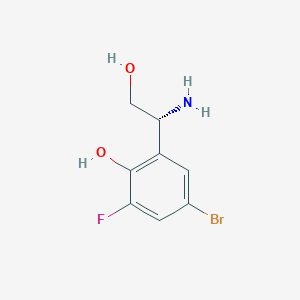
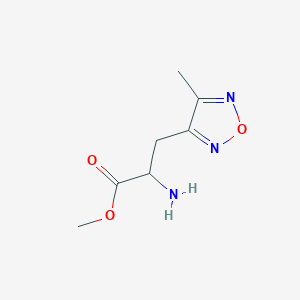
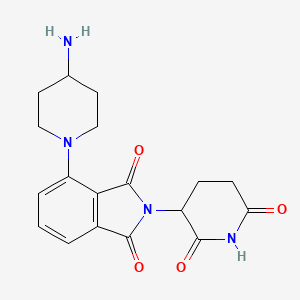
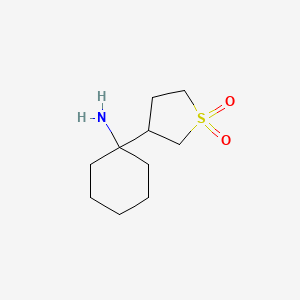
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)
![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
